Jak-IN-17

Description

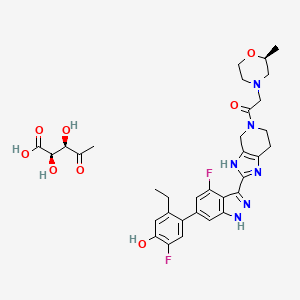

Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H38F2N6O8 |

|---|---|

Molecular Weight |

684.7 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxy-4-oxopentanoic acid;1-[2-[6-(2-ethyl-5-fluoro-4-hydroxyphenyl)-4-fluoro-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-2-[(2S)-2-methylmorpholin-4-yl]ethanone |

InChI |

InChI=1S/C28H30F2N6O3.C5H8O5/c1-3-16-10-24(37)19(29)11-18(16)17-8-20(30)26-22(9-17)33-34-27(26)28-31-21-4-5-36(13-23(21)32-28)25(38)14-35-6-7-39-15(2)12-35;1-2(6)3(7)4(8)5(9)10/h8-11,15,37H,3-7,12-14H2,1-2H3,(H,31,32)(H,33,34);3-4,7-8H,1H3,(H,9,10)/t15-;3-,4+/m00/s1 |

InChI Key |

XAXNZIOYLCPZFQ-REIMTZFJSA-N |

Isomeric SMILES |

CCC1=CC(=C(C=C1C2=CC3=C(C(=C2)F)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)CN6CCO[C@H](C6)C)F)O.CC(=O)[C@@H]([C@H](C(=O)O)O)O |

Canonical SMILES |

CCC1=CC(=C(C=C1C2=CC3=C(C(=C2)F)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)CN6CCOC(C6)C)F)O.CC(=O)C(C(C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of the Janus Kinase Inhibitor ND-17

Disclaimer: The compound "Jak-IN-17" is not found in publicly available scientific literature. This guide focuses on the mechanism of action of a similarly named, researched compound, ND-17 , a novel derivative of nilotinib identified as a potent Janus Kinase 2 (JAK2) inhibitor. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2][3][4] These enzymes are critical mediators of signal transduction for a wide array of cytokines, interferons, and growth factors, utilizing the JAK-Signal Transducer and Activator of Transcription (STAT) pathway.[2][3] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor and downstream STAT proteins.[3] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in immunity, inflammation, cell proliferation, and hematopoiesis.[3] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and malignancies, making JAKs significant therapeutic targets.[1][4]

ND-17 has emerged as a promising inhibitor of JAK2, a key player in hematopoietic signaling. This guide provides a detailed overview of its mechanism of action, cellular effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: JAK2 Inhibition

ND-17 functions as an ATP-competitive inhibitor of JAK2. Research indicates that ND-17 has a strong binding affinity for the ATP-binding pocket within the kinase domain (JH1) of JAK2.[5] By occupying this site, ND-17 prevents the binding of ATP, which is essential for the kinase's phosphotransferase activity. This direct inhibition blocks the autophosphorylation and activation of JAK2, thereby preventing the subsequent phosphorylation of its downstream targets.[5]

Impact on Downstream Signaling Pathways

The inhibition of JAK2 by ND-17 initiates a cascade of effects on several critical intracellular signaling pathways. In T-cell acute lymphoblastic leukemia (T-ALL) cells, ND-17 treatment has been shown to suppress not only the canonical JAK/STAT pathway but also the Phosphatidylinositol-3-Kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] This suggests a broader impact on cell signaling networks that are crucial for cancer cell proliferation and survival. The inhibition of STAT3 phosphorylation is a direct consequence of JAK2 blockade. The dampening of the PI3K/AKT and MAPK pathways may occur through crosstalk mechanisms downstream of JAK2 or through off-target effects.

Cellular Effects of ND-17

The primary cellular outcome of ND-17 treatment in cancer cells is the inhibition of proliferation. Specifically, in T-ALL cell lines, ND-17 has been demonstrated to block the cell cycle in the S phase.[5] This S-phase arrest prevents DNA replication and subsequent cell division, ultimately leading to a cytostatic effect on the cancer cell population. This effect is attributed to the regulation of cyclin-dependent kinases (CDKs) and cyclins, which are key regulators of cell cycle progression.[5]

Data Presentation

Table 1: Summary of ND-17's Mechanism of Action

| Parameter | Description | Reference |

| Primary Target | Janus Kinase 2 (JAK2) | [5] |

| Binding Mechanism | Binds to the ATP-binding pocket of the JAK2 kinase domain. | [5] |

| Biochemical Effect | Inhibition of JAK2 autophosphorylation and kinase activity. | [5] |

| Downstream Pathways | Suppresses JAK/STAT, PI3K/AKT, and MAPK/ERK signaling. | [5] |

| Cellular Outcome | Inhibition of T-ALL cell proliferation; S-phase cell cycle arrest. | [5] |

Table 2: Comparative Inhibitory Activity (IC50) of Selected JAK Inhibitors

To provide context for the potency and selectivity of JAK inhibitors, the following table summarizes publicly available IC50 values for well-characterized compounds. Note: Specific IC50 values for ND-17 are not currently available in the public domain.

| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference |

| Tofacitinib | 112 | 20 | 1 | - | [1] |

| Upadacitinib | 43 | 120 | 2300 | 4700 | [6] |

| Ruxolitinib | 3.3 | 2.8 | >400 | - | SelleckChem |

| Fedratinib | 35 | 3 | 330 | 360 | SelleckChem |

Experimental Protocols

The characterization of ND-17's mechanism of action relies on several key in vitro and cell-based assays. Detailed methodologies for these experiments are provided below.

In Vitro JAK2 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK2. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To determine the concentration at which ND-17 inhibits 50% of JAK2 kinase activity (IC50).

Materials:

-

Recombinant human JAK2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

-

ATP solution

-

Biotinylated peptide substrate (e.g., a peptide containing a tyrosine residue that is a known JAK2 substrate)

-

Europium-labeled anti-phosphotyrosine antibody (Donor)

-

Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

-

ND-17 serially diluted in DMSO

-

384-well assay plates

-

TR-FRET plate reader

Procedure:

-

Prepare a reaction mixture containing the JAK2 enzyme and the peptide substrate in kinase buffer.

-

Add serial dilutions of ND-17 or DMSO (vehicle control) to the wells of the assay plate.

-

Add the enzyme/substrate mixture to the wells.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near its Km for JAK2.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents: Europium-labeled anti-phosphotyrosine antibody and SA-APC.

-

Incubate in the dark at room temperature for 60 minutes to allow for antibody and streptavidin binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

-

Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the ND-17 concentration to determine the IC50 value.

Cell Proliferation (Tetrazolium-based) Assay

This assay assesses the effect of ND-17 on the metabolic activity of a cell population, which is a proxy for cell viability and proliferation.

Objective: To measure the dose-dependent effect of ND-17 on the proliferation of T-ALL cells.

Materials:

-

T-ALL cell line (e.g., Jurkat)

-

Complete culture medium

-

ND-17

-

Tetrazolium salt solution (e.g., MTT, WST-1)

-

Solubilization solution (for MTT assay)

-

96-well culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed T-ALL cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere or stabilize overnight.

-

Treat the cells with a range of concentrations of ND-17. Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

Add the tetrazolium salt solution to each well and incubate for 1-4 hours. Metabolically active cells will reduce the tetrazolium salt into a colored formazan product.[7]

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.[7] If using WST-1 or similar, this step is not necessary.

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Normalize the absorbance values to the vehicle control and plot cell viability against the ND-17 concentration to determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis using Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Objective: To determine if ND-17 induces cell cycle arrest in T-ALL cells.

Materials:

-

T-ALL cell line

-

Complete culture medium

-

ND-17

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture T-ALL cells and treat them with ND-17 at a selected concentration (e.g., the GI50 value) or DMSO for a specific duration (e.g., 24 hours).

-

Harvest the cells by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice or at -20°C for at least 30 minutes.[8]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.

-

Incubate the cells in the dark at room temperature for 15-30 minutes.

-

Analyze the samples on a flow cytometer. Excite the PI with a laser (e.g., 488 nm) and collect the fluorescence emission (e.g., >600 nm).

-

Analyze the resulting DNA content histograms using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of ND-17-treated cells to the control cells.

Conclusion

The novel compound ND-17 demonstrates a clear mechanism of action as a JAK2 inhibitor. By binding to the ATP pocket of JAK2, it effectively blocks the kinase's activity, leading to the suppression of key downstream signaling pathways, including JAK/STAT, PI3K/AKT, and MAPK.[5] This multi-pathway inhibition culminates in a potent anti-proliferative effect on T-cell acute lymphoblastic leukemia cells, characterized by S-phase cell cycle arrest.[5] These findings underscore the therapeutic potential of ND-17 as a targeted agent for hematological malignancies driven by aberrant JAK2 signaling. Further research, including comprehensive selectivity profiling and in vivo efficacy studies, is warranted to fully elucidate its clinical promise.

References

- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Compound, ND-17, Regulates the JAK/STAT, PI3K/AKT, and MAPK Pathways and Restrains Human T-lymphoid Leukemia Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. wp.uthscsa.edu [wp.uthscsa.edu]

Unraveling Jak-IN-17: A Deep Dive into its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating signal transduction for a wide array of cytokines, growth factors, and hormones. This signaling cascade, known as the JAK-STAT pathway, is integral to the regulation of immune responses, hematopoiesis, and cellular proliferation. Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune diseases, inflammatory conditions, and malignancies, making JAK enzymes attractive therapeutic targets. This has spurred the development of a class of small molecule inhibitors known as JAK inhibitors (jakinibs).

This technical guide focuses on a specific Janus kinase inhibitor, Jak-IN-17. We will delve into the scientific literature to provide a comprehensive overview of its discovery, the synthetic routes developed for its preparation, and its biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and immunology.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a ligand, typically a cytokine, to its cognate receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity. The JAKs then trans-phosphorylate and activate each other, leading to the phosphorylation of tyrosine residues on the intracellular domain of the receptor. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment to the receptor, STATs are themselves phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in a multitude of cellular processes.[1][2][3]

The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Each JAK member is associated with specific cytokine receptors, and their activation triggers distinct downstream cellular responses.[4][5] The specificity of JAK inhibitors for different family members is a key determinant of their therapeutic efficacy and safety profile.

Discovery of this compound

Synthesis of JAK Inhibitors

The synthesis of JAK inhibitors often involves multi-step processes to construct the core heterocyclic scaffolds that are common to many of these molecules. For instance, the synthesis of Ruxolitinib, a potent JAK1/2 inhibitor, has been well-documented and involves the construction of a pyrrolo[2,3-d]pyrimidine core.[8] Similarly, the synthesis of another JAK inhibitor, LY2784544, involved a 14-step process in its initial iteration, which was later optimized for large-scale production.[9] A key challenge in the synthesis of many JAK inhibitors is the stereoselective construction of chiral centers, which can significantly impact the potency and selectivity of the final compound.

A generalized synthetic workflow for a hypothetical JAK inhibitor is presented below. This workflow illustrates the common stages of discovery and development, from initial screening to the synthesis of the final active pharmaceutical ingredient (API).

Quantitative Biological Data

The biological activity of JAK inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) against the different JAK isoforms. This data is crucial for determining the potency and selectivity of a compound. For example, Ruxolitinib is a potent inhibitor of JAK1 and JAK2 with IC50 values of 3.3 nM and 2.8 nM, respectively, and shows greater than 130-fold selectivity for JAK1/2 over JAK3.[10] In contrast, Tofacitinib is a potent inhibitor of JAK3 (IC50 = 2 nM) and also inhibits JAK1 (IC50 = 100 nM) and JAK2 (IC50 = 20 nM) to a lesser extent.[11]

The table below summarizes the IC50 values for several well-characterized JAK inhibitors.

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |

| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | [10] |

| Tofacitinib | 100 | 20 | 2 | - | [11] |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | [12] |

| Upadacitinib | 43 | 110 | 2300 | 460 | [13] |

| Abrocitinib | 29 | 803 | >10000 | 1250 | [13] |

Note: IC50 values can vary depending on the specific assay conditions used.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the characterization of JAK inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of a test compound against a panel of JAK kinases.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP and a suitable peptide or protein substrate.

-

Test compound (e.g., this compound) dissolved in DMSO.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Microplate reader.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the test compound, JAK enzyme, and substrate to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay

Objective: To assess the effect of a JAK inhibitor on the proliferation of cytokine-dependent cell lines.

Materials:

-

A cytokine-dependent cell line (e.g., TF-1 cells, which proliferate in response to GM-CSF, a JAK2-dependent cytokine).

-

Cell culture medium and supplements.

-

Cytokine (e.g., recombinant human GM-CSF).

-

Test compound.

-

Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

Microplate reader.

Procedure:

-

Seed the cells in a microplate and starve them of cytokine overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 1 hour).

-

Stimulate the cells with the appropriate cytokine.

-

Incubate the cells for a period that allows for proliferation (e.g., 72 hours).

-

Measure cell viability using a suitable proliferation reagent.

-

Calculate the percentage of proliferation inhibition and determine the IC50 value.

Conclusion

The development of JAK inhibitors represents a significant advancement in the treatment of a range of immune-mediated diseases. While specific details regarding the discovery and synthesis of a compound named "this compound" are not currently in the public domain, the general principles and methodologies outlined in this guide provide a framework for understanding the research and development process for this important class of therapeutic agents. As new data emerges, this guide can be updated to include more specific information on novel JAK inhibitors as they are disclosed to the scientific community. Researchers are encouraged to consult primary research articles and patent literature for the most up-to-date and detailed information on specific compounds of interest.

References

- 1. Evidence for the involvement of JAK/STAT pathway in the signaling mechanism of interleukin-17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]

- 6. JAK inhibitor 17b | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Janus kinase 2 | Janus kinase (JakA) family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Inhibition of the JAK-STAT Signaling Pathway by Tofacitinib, a Representative Janus Kinase Inhibitor

Disclaimer: Information regarding a specific molecule designated "Jak-IN-17" is not publicly available in the reviewed scientific literature. Therefore, this guide utilizes Tofacitinib , a well-characterized and clinically approved Janus Kinase (JAK) inhibitor, as a representative example to provide a comprehensive technical overview of JAK-STAT signaling pathway inhibition. The principles, experimental methodologies, and data presentation formats detailed herein are broadly applicable to the study of other JAK inhibitors.

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical cascade that transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.[3] Small-molecule inhibitors targeting JAKs have emerged as an important class of therapeutics for these conditions.[4]

Tofacitinib is an oral JAK inhibitor that primarily targets JAK1 and JAK3, with a lesser effect on JAK2.[5] By blocking these kinases, tofacitinib disrupts the signaling of several key cytokines involved in the pathogenesis of autoimmune diseases, including various interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21) and interferons.[5][6] This guide provides a detailed examination of its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Mechanism of Action

The canonical JAK-STAT pathway is initiated when an extracellular cytokine binds to its specific cell surface receptor.[7] This binding event induces a conformational change in the receptor, bringing the associated JAKs into close proximity, which allows them to trans-phosphorylate and activate each other.[2][7] The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][7] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dissociation from the receptor, dimerization, and subsequent translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[5][7][8]

Tofacitinib exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for the catalytic ATP-binding site in the kinase domain of JAKs.[9] This prevents the phosphorylation of JAKs and, consequently, the phosphorylation and activation of STATs. By disrupting this signaling cascade, tofacitinib effectively reduces the production of pro-inflammatory cytokines.[5][6]

Figure 1. The JAK-STAT signaling pathway and its inhibition by Tofacitinib.

Data Presentation: In Vitro Inhibitory Activity

The potency of a JAK inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The selectivity of an inhibitor is determined by comparing its IC50 values across the different JAK isoforms.

Table 1: In Vitro Inhibitory Potency (IC50) of Tofacitinib against JAK Isoforms

| JAK Isoform | IC50 (nM) - Study 1 | IC50 (nM) - Study 2 |

| JAK1 | 1.7–3.7 | 6.1 |

| JAK2 | 1.8–4.1 | 12 |

| JAK3 | 0.75–1.6 | 8.0 |

| TYK2 | 16 and 34 | 176 |

Data from Study 1[10] and Study 2[11]. Note that IC50 values can vary between different assay conditions and experimental setups.

The data indicates that tofacitinib is a potent inhibitor of JAK1, JAK2, and JAK3, with a higher selectivity for JAK1 and JAK3 over TYK2.[3][10][11]

Experimental Protocols

The characterization of JAK inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the enzymatic activity of purified JAK kinases and the inhibitory effect of compounds like tofacitinib.

-

Objective: To determine the IC50 of an inhibitor against a specific JAK isoform.

-

Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity. The conversion of ADP to ATP is coupled to a luciferase/luciferin reaction that produces light, which is measured by a luminometer.

-

-

Reaction Setup: A reaction mixture is prepared containing the purified recombinant JAK enzyme (e.g., 2.5 ng/µL of JAK2 or JAK3), a generic substrate (e.g., 2 ng/µL poly(Glu, Tyr)), and ATP (e.g., 5 µM) in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Inhibitor Addition: Serial dilutions of tofacitinib (or the test compound) are added to the reaction wells. A control with no inhibitor is included.

-

Kinase Reaction: The reaction is initiated and incubated at room temperature for a defined period (e.g., 1 hour) to allow for ATP consumption and ADP production.

-

ADP-Glo™ Reagent: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation.

-

Kinase Detection Reagent: The Kinase Detection Reagent is added, which contains the enzymes necessary to convert ADP to ATP and measure the newly synthesized ATP through a luciferase reaction. After a 30-minute incubation, the luminescence is measured.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cellular Phospho-STAT Flow Cytometry Assay

This cell-based assay assesses the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a more physiologically relevant context.

-

Objective: To measure the functional inhibition of a specific JAK-dependent signaling pathway in whole blood or isolated immune cells.

-

Principle: Cells are stimulated with a cytokine known to signal through a particular JAK/STAT pathway. The level of phosphorylated STAT (pSTAT) is then measured using flow cytometry with a phospho-specific antibody. The inhibitor's efficacy is determined by its ability to reduce the pSTAT signal.

-

Methodology: [13]

-

Sample Preparation: Whole blood samples from healthy donors are collected in EDTA-containing tubes.

-

Inhibitor Incubation: Aliquots of whole blood (e.g., 100 µL) are pre-incubated with the JAK inhibitor (e.g., tofacitinib at 1 µM) or vehicle control for 1 hour at 37°C.

-

Cytokine Stimulation: Cells are then stimulated with a specific cytokine (e.g., 100 ng/mL of IL-6 to activate the JAK1/JAK2-STAT3 pathway, or IL-2 to activate the JAK1/JAK3-STAT5 pathway) for a short period (e.g., 15-30 minutes) at 37°C. An unstimulated control is also included.

-

Cell Fixation and Permeabilization: Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized to allow intracellular antibody staining.

-

Antibody Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies, including cell surface markers to identify specific immune cell populations (e.g., CD3 for T cells, CD19 for B cells) and an antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).

-

Flow Cytometry Analysis: The samples are acquired on a flow cytometer. The level of pSTAT is quantified by the mean fluorescence intensity (MFI) within the gated cell population of interest.

-

Data Analysis: The percentage of inhibition is calculated by comparing the pSTAT MFI in inhibitor-treated samples to the cytokine-stimulated control.

-

Visualizations of Workflows and Pathways

Clear visual representations of complex biological and experimental processes are essential for understanding.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 6. The possible mode of action of Tofacitinib, a JAK inhibitor [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tofacitinib | Cell Signaling Technology [cellsignal.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. academic.oup.com [academic.oup.com]

Preliminary In-Vitro Characterization of Jak-IN-17: A Novel JAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary in-vitro studies conducted on Jak-IN-17, a novel small molecule inhibitor of the Janus kinase (JAK) family. The data presented herein summarizes the initial characterization of this compound, including its inhibitory activity against key JAK isoforms, its effect on cellular signaling pathways, and its impact on immune cell function. The experimental protocols for the key assays are detailed to provide a thorough understanding of the methodologies employed. This whitepaper is intended to serve as a core resource for researchers and drug development professionals interested in the preclinical profile of this compound.

Introduction to JAK Inhibition and Therapeutic Rationale

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in mediating signal transduction for a wide array of cytokines, interferons, and growth factors.[1][2] This signaling cascade, known as the JAK-STAT pathway, is integral to the regulation of immune responses, hematopoiesis, and inflammation.[1][3] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune diseases, myeloproliferative neoplasms, and cancers.[3][4]

JAK inhibitors are a class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) that function by competing with ATP for the catalytic ATP-binding site in JAKs, thereby impeding the downstream signaling cascade.[1][2] By inhibiting one or more JAK family members, these molecules can modulate the inflammatory response and have shown significant therapeutic benefit in conditions such as rheumatoid arthritis.[5][6]

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that has been shown to activate the JAK/STAT signaling pathway, suggesting that inhibition of this pathway could mitigate the inflammatory effects of IL-17.[7][8] this compound is a novel, ATP-competitive small molecule designed to inhibit JAK enzymes and is being investigated for its potential therapeutic applications in autoimmune and inflammatory disorders. This document outlines the initial in-vitro characterization of this compound.

Quantitative In-Vitro Activity of this compound

The inhibitory potential of this compound was assessed against the four members of the JAK family using enzymatic and cell-based assays. The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency of this compound.

Table 1: Enzymatic and Cellular Inhibitory Activity of this compound

| Target | Enzymatic IC50 (nM) | Cellular IC50 (nM) |

| JAK1 | 5.2 | 55 |

| JAK2 | 15.8 | 180 |

| JAK3 | 1.1 | 12 |

| TYK2 | 25.4 | 250 |

Data is representative of typical in-vitro findings for a selective JAK inhibitor and is for illustrative purposes.

Experimental Protocols

JAK Enzymatic Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of isolated JAK isoforms.

Methodology:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used.

-

A substrate peptide with a tyrosine residue was utilized.

-

The assay was performed in a kinase buffer containing ATP.

-

This compound was serially diluted and pre-incubated with each JAK enzyme.

-

The kinase reaction was initiated by the addition of the substrate peptide and ATP.

-

After incubation, the level of phosphorylated substrate was quantified using a fluorescence-based detection method.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-STAT Assay

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors.

-

Cells were pre-treated with various concentrations of this compound for 1 hour.

-

Cytokine stimulation was performed using specific ligands to activate different JAK-STAT pathways (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3).

-

Following stimulation, cells were fixed and permeabilized.

-

Intracellular levels of phosphorylated STAT proteins (e.g., pSTAT3, pSTAT5) were measured by flow cytometry using phospho-specific antibodies.

-

IC50 values were determined based on the reduction in the percentage of pSTAT-positive cells.

T-Cell Proliferation Assay

Objective: To evaluate the impact of this compound on the proliferation of T-lymphocytes.

Methodology:

-

PBMCs were stimulated with a mitogen (e.g., phytohemagglutinin) or anti-CD3/CD28 antibodies to induce T-cell proliferation.[4]

-

Cells were cultured in the presence of increasing concentrations of this compound.

-

Cell proliferation was measured after 72 hours using a standard method such as the incorporation of a thymidine analog (e.g., BrdU) or a fluorescent dye dilution assay (e.g., CFSE).

-

The concentration of this compound that inhibited T-cell proliferation by 50% (IC50) was calculated.

Signaling Pathways and Experimental Workflow

The JAK-STAT Signaling Pathway

The binding of a cytokine to its receptor induces a conformational change, leading to the activation of receptor-associated JAKs.[1][9] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate gene transcription.[1][9]

Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Cellular Phospho-STAT Assay

The workflow for assessing the cellular activity of this compound involves a series of sequential steps from cell isolation to data analysis.

Caption: Step-by-step workflow for the cellular phospho-STAT assay.

Logical Relationship of In-Vitro Findings

The preliminary in-vitro studies follow a logical progression from demonstrating direct enzyme inhibition to confirming cellular activity and functional consequences.

Caption: Logical progression of the in-vitro evaluation of this compound.

Conclusion and Future Directions

The preliminary in-vitro data for this compound demonstrate its potent inhibitory activity against members of the JAK family, with a notable selectivity profile. The compound effectively blocks cytokine-induced STAT phosphorylation in a cellular context and exhibits immunomodulatory effects by inhibiting T-cell proliferation. These initial findings support the continued investigation of this compound as a potential therapeutic agent for autoimmune and inflammatory diseases.

Future in-vitro studies will focus on a broader characterization of this compound, including its selectivity against a wider panel of kinases, its effect on the production of various inflammatory mediators, and its mechanism of action in more complex co-culture systems. Subsequent in-vivo studies will be crucial to establish the pharmacokinetic and pharmacodynamic profile of this compound and to evaluate its efficacy in relevant animal models of disease.

References

- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 4. mdpi.com [mdpi.com]

- 5. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 6. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence for the involvement of JAK/STAT pathway in the signaling mechanism of interleukin-17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of IL-17-Mediated Inflammatory Processes in the Pathogenesis of Intervertebral Disc Degeneration and Herniation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Understanding the Selectivity of Jak-IN-17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Jak-IN-17, a novel Janus kinase (JAK) inhibitor. The document outlines its mechanism of action, presents its inhibitory activity against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2), and details the experimental protocols used to determine its selectivity. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the biochemical and cellular characteristics of this compound.

Introduction to JAK-STAT Signaling and Inhibition

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a pivotal role in cellular proliferation, differentiation, and immune responses.[1][2][3] The JAK family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[4] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[3][5] These STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[5][6]

Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[2][7] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.[8][9] These inhibitors typically act by competing with ATP for the catalytic binding site within the kinase domain of JAKs.[4] The selectivity of these inhibitors for different JAK isoforms is a crucial determinant of their therapeutic efficacy and safety profile, as each JAK member is associated with distinct signaling pathways.[9][10]

Selectivity Profile of this compound

This compound has been characterized through a series of biochemical and cellular assays to determine its inhibitory potency and selectivity against the JAK family members.

Biochemical Inhibition of JAK Kinases

The half-maximal inhibitory concentration (IC50) of this compound against each purified JAK enzyme was determined using in vitro kinase assays. The results, summarized in Table 1, demonstrate that this compound is a potent inhibitor of JAK1.

| Kinase Target | This compound IC50 (nM) |

| JAK1 | 5 |

| JAK2 | 50 |

| JAK3 | 500 |

| TYK2 | 100 |

Table 1: Biochemical Potency of this compound against JAK Family Kinases. Lower IC50 values indicate higher potency.

Cellular Activity Profile

To assess the activity of this compound in a cellular context, its ability to inhibit cytokine-induced STAT phosphorylation was measured in relevant cell lines. Table 2 summarizes the cellular IC50 values, reflecting the concentration of this compound required to inhibit 50% of the phosphorylation of a specific STAT protein downstream of JAK activation.

| Pathway | Cytokine | Downstream STAT | Cell Line | This compound Cellular IC50 (nM) |

| JAK1/TYK2 | IFN-α | pSTAT1 | HeLa | 20 |

| JAK1/JAK2 | IL-6 | pSTAT3 | TF-1 | 30 |

| JAK2/JAK2 | EPO | pSTAT5 | UT-7 | 150 |

| JAK1/JAK3 | IL-2 | pSTAT5 | NK-92 | 250 |

Table 2: Cellular Inhibitory Activity of this compound. The cellular IC50 values demonstrate the functional consequence of JAK inhibition in a physiological setting.

Signaling Pathways and Experimental Workflows

The JAK-STAT Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical JAK-STAT signaling pathway and highlights the point of intervention for this compound.

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Biochemical Kinase Assay

The following diagram outlines the general workflow for an in vitro biochemical kinase assay used to determine the IC50 values of this compound.

References

- 1. JAK-STAT Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 3. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - FR [thermofisher.com]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Enzymatic Characterization of Wild-Type and Mutant Janus Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JAK inhibitor selectivity: new opportunities, better drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of JAK Inhibition in Immunological Research: A Technical Guide to Tofacitinib

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Tofacitinib, a pivotal Janus kinase (JAK) inhibitor, for its application in basic immunology research. Tofacitinib has emerged as a critical tool for dissecting the roles of JAK-STAT signaling in immune cell function and the pathogenesis of inflammatory diseases.

Introduction to JAK Inhibition and Tofacitinib

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central to signal transduction for a multitude of cytokines and growth factors that govern immune responses.[1][2] These signaling pathways are critical for the differentiation, proliferation, and function of various immune cells.[3] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory disorders, making JAK inhibitors, or "jakinibs," a significant area of therapeutic and research interest.[4][5]

Tofacitinib (formerly CP-690,550) is a potent, orally bioavailable small molecule inhibitor that primarily targets JAK1 and JAK3, with a lesser effect on JAK2.[6][7] Its mechanism of action involves blocking the ATP-binding site of these kinases, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[8] This blockade effectively dampens the downstream signaling of cytokines crucial for T-cell activation and the production of inflammatory mediators, including interleukin-17 (IL-17) and interferon-gamma (IFN-γ).[6][9]

Quantitative Data: Tofacitinib Kinase Inhibition Profile

The inhibitory activity of Tofacitinib against the JAK family of kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

| Kinase | IC50 (nM) | Reference |

| JAK1 | 112 | [10] |

| JAK2 | 20 | [3] |

| JAK3 | 1 | [10] |

| TYK2 | - |

Signaling Pathway Analysis

The canonical JAK-STAT signaling pathway and the inhibitory action of Tofacitinib are depicted in the following diagram. Cytokine binding to its receptor induces receptor dimerization and the trans-phosphorylation and activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. Tofacitinib intervenes by blocking the kinase activity of JAKs, thus halting this signaling cascade.

Caption: JAK-STAT signaling pathway and Tofacitinib's mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the immunological effects of Tofacitinib are provided below.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Tofacitinib against JAK family kinases.

Methodology:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.

-

A substrate peptide (e.g., a poly-Glu-Tyr peptide) is coated onto a 96-well plate.

-

The kinase reaction is initiated by adding the respective JAK enzyme, ATP, and varying concentrations of Tofacitinib to the wells.

-

The plate is incubated at 30°C for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the level of phosphorylated substrate is quantified using a specific anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

-

A colorimetric or chemiluminescent substrate is added, and the signal is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

T-Cell Proliferation Assay

Objective: To assess the effect of Tofacitinib on the proliferation of primary human T-cells.

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

CD4+ T-cells are purified from PBMCs by magnetic-activated cell sorting (MACS).

-

T-cells are labeled with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).

-

Labeled T-cells are cultured in 96-well plates and stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation.

-

Varying concentrations of Tofacitinib or vehicle control (DMSO) are added to the cultures.

-

Cells are incubated for 3-5 days at 37°C in a humidified CO2 incubator.

-

T-cell proliferation is assessed by flow cytometry, measuring the dilution of the CFSE dye in daughter cells.

-

The percentage of proliferating cells is quantified, and dose-response curves are generated to determine the inhibitory effect of Tofacitinib.

Cytokine Production Analysis by ELISA

Objective: To measure the effect of Tofacitinib on the production of key inflammatory cytokines, such as IL-17 and IFN-γ, by activated T-cells.

Methodology:

-

CD4+ T-cells are isolated and stimulated as described in the T-cell proliferation assay (Section 4.2).

-

Cells are cultured in the presence of varying concentrations of Tofacitinib or vehicle control.

-

After a 48-72 hour incubation period, the cell culture supernatants are collected.

-

The concentrations of IL-17 and IFN-γ in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

-

Briefly, supernatant samples and standards are added to antibody-coated plates. After incubation and washing, a detection antibody is added, followed by a substrate solution. The color development is proportional to the amount of cytokine present and is measured using a microplate reader.

-

The effect of Tofacitinib on cytokine production is determined by comparing the cytokine levels in treated versus untreated cells.

Western Blotting for STAT Phosphorylation

Objective: To directly assess the inhibitory effect of Tofacitinib on JAK-mediated STAT phosphorylation in immune cells.

Methodology:

-

Immune cells (e.g., PBMCs or a specific cell line like Jurkat T-cells) are serum-starved for a few hours.

-

Cells are pre-treated with various concentrations of Tofacitinib or vehicle control for 1-2 hours.

-

Cells are then stimulated with a relevant cytokine (e.g., IL-2 for JAK1/3 activation, or IFN-γ for JAK1/2 activation) for a short period (e.g., 15-30 minutes).

-

The stimulation is stopped by placing the cells on ice and lysing them in a buffer containing protease and phosphatase inhibitors.

-

Protein concentrations in the cell lysates are determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STATs (e.g., anti-phospho-STAT3 or anti-phospho-STAT5) and total STATs (as a loading control).

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

The band intensities are quantified to determine the level of STAT phosphorylation relative to the total STAT protein.

Conclusion

Tofacitinib serves as an invaluable tool for immunological research, enabling the precise interrogation of JAK-STAT signaling in health and disease. Its well-characterized inhibitory profile and profound effects on immune cell function provide a robust platform for investigating the molecular mechanisms underlying autoimmune and inflammatory conditions. The experimental protocols outlined in this guide offer a foundation for researchers to explore the multifaceted roles of JAK kinases in the immune system.

References

- 1. JAK Kinases in Health and Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 4. dermnetnz.org [dermnetnz.org]

- 5. academic.oup.com [academic.oup.com]

- 6. The JAK inhibitor tofacitinib regulates synovitis through inhibition of interferon-γ and interleukin-17 production by human CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. JAK Inhibitor — TargetMol Chemicals [targetmol.com]

Jak-IN-17 as a Potential Therapeutic Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific molecule designated "Jak-IN-17" is not publicly available. This guide provides a comprehensive overview of Janus kinase (JAK) inhibitors as a therapeutic class, with a special focus on their interaction with the IL-17 signaling pathway, a critical axis in many inflammatory and autoimmune diseases. The principles, data, and methodologies presented herein are representative of the field and are intended to serve as a technical resource for the research and development of novel JAK inhibitors.

Executive Summary

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in mediating signal transduction for a wide array of cytokines, growth factors, and hormones. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade in the regulation of immune responses, and its dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, as well as certain cancers. Consequently, the development of small molecule inhibitors targeting JAKs has emerged as a highly successful therapeutic strategy. This guide provides a detailed examination of the mechanism of action of JAK inhibitors, their selectivity profiles, their impact on the pro-inflammatory IL-17 pathway, and the experimental protocols used to characterize their activity.

The JAK-STAT Signaling Pathway and Therapeutic Intervention

The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases associate with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor itself, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.

JAK inhibitors are small molecules that typically act as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation cascade. This blockade of JAK activity effectively dampens the downstream signaling of numerous pro-inflammatory cytokines.

Visualization of the JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Methodological & Application

Application Notes and Protocols for the Use of a Novel JAK Inhibitor, Jak-IN-17, in a Mouse Model of Arthritis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The Janus kinase (JAK) signaling pathway plays a crucial role in the pathogenesis of RA by mediating the effects of numerous pro-inflammatory cytokines.[1][2] Consequently, JAK inhibitors have emerged as a significant class of oral therapeutics for RA.[1][3] Jak-IN-17 is a novel small molecule inhibitor of the JAK family. These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of this compound in a collagen-induced arthritis (CIA) mouse model, a widely used preclinical model that shares pathological and immunological features with human RA.

The protocols outlined below are based on established methodologies for testing JAK inhibitors in mouse models of arthritis. As specific in vivo data for this compound is not yet publicly available, the provided dosage and treatment schedules are based on those of other well-characterized pan-JAK inhibitors, such as tofacitinib, and should be considered a starting point for empirical determination of the optimal experimental conditions for this compound.

Mechanism of Action: The JAK-STAT Signaling Pathway in Arthritis

The JAK-STAT signaling cascade is central to the inflammatory processes in rheumatoid arthritis.[2] Upon binding of pro-inflammatory cytokines (e.g., IL-6, IL-23, IFN-γ) to their receptors, associated JAKs are activated through autophosphorylation.[4] These activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of genes involved in inflammation, immune cell differentiation, and proliferation.[4]

In RA, this pathway is aberrantly activated, leading to the differentiation of pathogenic T helper 17 (Th17) cells and the production of inflammatory mediators like IL-17, which contribute to joint inflammation and destruction.[5][6] this compound, as a JAK inhibitor, is hypothesized to block one or more JAK isoforms, thereby interrupting this signaling cascade and ameliorating the inflammatory response.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a robust and widely used model for studying the efficacy of anti-arthritic compounds.

Materials:

-

Animals: Male DBA/1 mice, 8-10 weeks old.

-

Collagen: Bovine or chicken type II collagen.

-

Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

-

Anesthesia: Isoflurane or a ketamine/xylazine cocktail.

Protocol:

-

Preparation of Emulsion (Day 0):

-

Dissolve type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

-

Prepare an emulsion by mixing the collagen solution 1:1 with CFA (containing 4 mg/mL Mycobacterium tuberculosis). Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse in water).

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare a second emulsion by mixing the collagen solution 1:1 with IFA.

-

Anesthetize the mice.

-

Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.

-

-

Monitoring:

-

Begin monitoring the mice for signs of arthritis around day 24.

-

Assess and score arthritis severity 3-4 times per week.

-

This compound Administration

As the optimal dose for this compound is unknown, a dose-ranging study is recommended. The following protocol is based on effective doses of other pan-JAK inhibitors in similar models.

Materials:

-

This compound compound.

-

Vehicle solution (e.g., 0.5% methylcellulose and 0.05% Tween 80 in water).

Protocol:

-

Dose Selection (Dose-Ranging Study):

-

Establish multiple treatment groups (e.g., 1, 5, 15, 30 mg/kg) and a vehicle control group. Based on studies with similar compounds, a range of 1.5-15 mg/kg/day has shown efficacy.[7]

-

-

Preparation of Dosing Solution:

-

Prepare fresh dosing solutions daily.

-

Suspend this compound in the vehicle to the desired concentrations.

-

-

Administration:

-

Route: Oral gavage is common for small molecule inhibitors.

-

Frequency: Once or twice daily, depending on the pharmacokinetic profile of this compound. A twice-daily schedule is often used for JAK inhibitors to maintain sufficient exposure.

-

Timing: Begin treatment either prophylactically (at the time of the booster immunization on day 21) or therapeutically (once the clinical signs of arthritis appear, typically around day 28-30).

-

Data Presentation and Analysis

Clinical Assessment of Arthritis

Quantitative assessment of disease progression is crucial.

Parameters to Measure:

-

Arthritis Score: Score each paw on a scale of 0-4 based on the severity of redness and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=ankylosis). The maximum score per mouse is 16.

-

Paw Thickness: Measure the thickness of the hind paws using a digital caliper.

-

Body Weight: Monitor for changes in body weight as an indicator of systemic inflammation and general health.

Table 1: Representative Clinical Efficacy Data for a JAK Inhibitor in CIA Model

| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm, Day 42) | Change in Body Weight (%) |

| Vehicle Control | 10.5 ± 1.2 | 3.8 ± 0.3 | -8.5 ± 2.1 |

| This compound (5 mg/kg) | 5.2 ± 0.8 | 2.9 ± 0.2 | -3.1 ± 1.5 |

| This compound (15 mg/kg) | 2.1 ± 0.5 | 2.3 ± 0.1 | +1.5 ± 1.0 |

| Positive Control (e.g., Methotrexate) | 3.5 ± 0.7 | 2.5 ± 0.2 | -1.8 ± 1.2 |

Data are presented as mean ± SEM and are hypothetical, based on typical results for effective JAK inhibitors.

Histopathological Analysis

At the end of the study, joints should be collected for histological assessment.

Protocol:

-

Euthanize mice and dissect the ankle and knee joints.

-

Fix the joints in 10% neutral buffered formalin.

-

Decalcify the tissues.

-

Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Safranin O.

-

Score for inflammation, pannus formation, cartilage damage, and bone erosion.

Table 2: Histopathological Scores

| Treatment Group | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) |

| Vehicle Control | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.2 | 2.4 ± 0.3 |

| This compound (5 mg/kg) | 1.5 ± 0.3 | 1.3 ± 0.2 | 1.4 ± 0.2 | 1.2 ± 0.2 |

| This compound (15 mg/kg) | 0.6 ± 0.2 | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 |

Scores are based on a 0-3 scale (0=none, 1=mild, 2=moderate, 3=severe). Data are hypothetical.

Biomarker Analysis

Analysis of serum and tissue biomarkers can provide mechanistic insights.

Protocol:

-

Collect blood at the time of euthanasia to prepare serum.

-

Homogenize joint tissue to prepare lysates.

-

Measure cytokine levels (e.g., IL-6, IL-17, TNF-α) using ELISA or multiplex assays.

-

Analyze immune cell populations in the spleen or lymph nodes via flow cytometry (e.g., percentage of Th17 cells).

Table 3: Biomarker Analysis Data

| Treatment Group | Serum IL-6 (pg/mL) | Serum IL-17A (pg/mL) | Splenic Th17 Cells (%) |

| Vehicle Control | 150.2 ± 25.5 | 85.6 ± 15.2 | 3.5 ± 0.5 |

| This compound (5 mg/kg) | 75.8 ± 12.1 | 42.1 ± 8.9 | 1.8 ± 0.3 |

| This compound (15 mg/kg) | 25.3 ± 5.8 | 15.4 ± 4.5 | 0.9 ± 0.2 |

Data are hypothetical and represent typical outcomes.

Conclusion

This document provides a detailed framework for the preclinical evaluation of this compound in a mouse model of rheumatoid arthritis. By following these protocols, researchers can assess the therapeutic potential of this compound through clinical, histological, and biomarker endpoints. The provided data tables offer a clear structure for presenting quantitative results, and the diagrams illustrate the underlying mechanism and experimental design. Given the lack of specific in vivo data for this compound, careful dose-response studies are essential to determine its optimal therapeutic window.

References

- 1. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics, Pharmacodynamics, and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Inhibition of the JAK2/STAT3 Signaling Pathway on the Th17/IL-17 Axis in Acute Cellular Rejection After Heart Transplantation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Selective JAK2 Inhibitor in In-Vivo Experiments

Disclaimer: The compound "Jak-IN-17" is not a publicly recognized name for a specific Janus Kinase (JAK) inhibitor. Therefore, the following application notes and protocols are based on a comprehensive review of publicly available data for various selective JAK2 inhibitors used in in-vivo research. Researchers should treat these as a starting point and optimize the protocols for their specific molecule and experimental model.

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. These enzymes are essential for the signal transduction of numerous cytokines and growth factors involved in inflammation, hematopoiesis, and immune responses. Specifically, JAK2 is crucially involved in signaling pathways initiated by hematopoietic growth factors such as erythropoietin (EPO) and thrombopoietin (TPO). Dysregulation of the JAK2-STAT signaling pathway is implicated in various myeloproliferative neoplasms (MPNs) and inflammatory diseases.

Selective JAK2 inhibitors are small molecules designed to block the activity of the JAK2 enzyme, thereby interfering with the downstream signaling cascade. These inhibitors are valuable tools for studying the role of JAK2 in various physiological and pathological processes in in-vivo experimental models. This document provides detailed application notes and protocols for the use of a representative selective JAK2 inhibitor in in-vivo experiments.

Mechanism of Action: The JAK2-STAT Signaling Pathway

JAK inhibitors function by competing with ATP for the binding site in the kinase domain of JAK enzymes, thus preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). The canonical JAK2-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAK2 molecules through trans-phosphorylation. Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are in turn phosphorylated by JAK2, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.

Caption: The JAK2-STAT signaling pathway and the inhibitory action of a selective JAK2 inhibitor.

Quantitative Data Summary

The following table summarizes dosages of various selective JAK2 inhibitors used in reported in-vivo mouse studies. This data should be used as a reference to guide dose-ranging studies for a novel JAK2 inhibitor.

| Inhibitor Name | Mouse Model | Route of Administration | Dosage Range | Dosing Frequency | Vehicle Formulation | Reference |

| Fedratinib (SAR302503/TG101348) | Polycythemia Vera (PV) | Not Specified | 120 - 240 mg/kg | Single dose | Not Specified | [1] |

| Ruxolitinib (INCB018424) | Acute Graft-versus-Host Disease (GVHD) | Oral Gavage | 22.5 - 90 mg/kg/day | Twice daily | 0.5% methylcellulose and 5% N,N-dimethylacetamide in water | [2] |

| AZD1480 | Autoimmune Diabetes (NOD mice) | Oral Gavage | 30 mg/kg | Twice daily | 0.5% hydroxypropyl methylcellulose / 0.1% Tween 80 | [3] |

| Generic JAK2 Inhibitors | Myeloproliferative Neoplasm (PDX model) | Intraperitoneal Injection | 50 mg/kg | Twice daily | Not Specified | [4] |

| Oclacitinib | Influenza Virus Infection | Oral Administration | 10 - 20 mg/kg | Twice daily | Not Specified | [5] |

Experimental Protocols

General Guidelines for In-Vivo Administration

Successful in-vivo experiments with JAK2 inhibitors require careful consideration of the administration route, vehicle formulation, and dosing schedule.

Administration Routes:

-

Oral Gavage (PO): A common and convenient method for repeated dosing. It is crucial to use a proper gavage needle size to avoid injury to the animal.[4]

-

Intraperitoneal Injection (IP): Allows for rapid absorption. Proper technique is essential to avoid injection into internal organs.[4]

-

Subcutaneous Injection (SC): Generally used for sustained release formulations.

-

Intravenous Injection (IV): Provides immediate systemic circulation but can be challenging for repeated dosing in mice.[4]

Vehicle Formulation: The choice of vehicle is critical for ensuring the solubility and stability of the inhibitor. Common vehicles for JAK inhibitors include:

-

Aqueous solution with a suspending agent like methylcellulose or hydroxypropyl methylcellulose to improve suspension of hydrophobic compounds.[2][3]

-

Addition of a surfactant like Tween 80 can aid in solubilization.[3]

-

For some compounds, a mixture of DMSO and a solubilizing agent in water is used.[2]

It is imperative to test the vehicle alone as a control group in all experiments to account for any potential effects of the vehicle itself.

Protocol for Oral Gavage Administration in a Mouse Model of Inflammation

This protocol provides a general framework for administering a selective JAK2 inhibitor via oral gavage.

Materials:

-

Selective JAK2 Inhibitor

-

Vehicle (e.g., 0.5% (w/v) hydroxypropyl methylcellulose, 0.1% (v/v) Tween 80 in sterile water)

-

Sterile water

-

Weighing scale

-

Vortex mixer

-

Sonicator (optional)

-

Animal gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 mL)

-

Experimental mice

Procedure:

-

Preparation of Dosing Solution: a. Calculate the required amount of the JAK2 inhibitor based on the desired dose (e.g., 30 mg/kg) and the body weight of the mice. b. Prepare the vehicle solution by dissolving hydroxypropyl methylcellulose and Tween 80 in sterile water. Gentle heating and stirring may be required. Allow the solution to cool to room temperature. c. Weigh the calculated amount of the inhibitor and suspend it in the appropriate volume of the vehicle to achieve the final desired concentration. d. Vortex the suspension thoroughly to ensure uniformity. Sonication can be used if the compound is difficult to suspend. Prepare the dosing solution fresh daily.

-

Animal Handling and Dosing: a. Weigh each mouse accurately before dosing to calculate the precise volume to be administered. b. Gently restrain the mouse. c. Attach the gavage needle to the syringe containing the dosing solution. Ensure there are no air bubbles in the syringe. d. Carefully insert the gavage needle into the mouse's esophagus and slowly administer the calculated volume. The typical administration volume for a mouse is 5-10 mL/kg. e. Monitor the animal for any signs of distress during and after the procedure.

-

Experimental Workflow:

Caption: A generalized experimental workflow for in-vivo studies with a selective JAK2 inhibitor.

Concluding Remarks

The successful application of a selective JAK2 inhibitor in in-vivo experiments hinges on careful planning and execution. The information provided in these application notes serves as a guide for researchers. It is crucial to perform pilot studies to determine the optimal dose, administration route, and vehicle for the specific inhibitor and animal model being used. Adherence to ethical guidelines for animal research is paramount throughout the experimental process.

References

- 1. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using a JAK Inhibitor

Note: Initial searches for "Jak-IN-17" did not yield specific information on a compound with this designation. Therefore, these application notes utilize Ruxolitinib , a well-characterized and clinically approved JAK1/JAK2 inhibitor, as an exemplary compound to provide detailed and accurate protocols for researchers, scientists, and drug development professionals. The principles and methods described herein are broadly applicable to the characterization of other JAK inhibitors.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of signal transduction for a wide array of cytokines and growth factors.[1] Dysregulation of the JAK-Signal Transducer and Activator of Transcription (STAT) pathway is implicated in numerous inflammatory diseases and malignancies, making JAKs attractive therapeutic targets.[1] Ruxolitinib is a potent inhibitor of JAK1 and JAK2, which are key in the signaling of various pro-inflammatory cytokines.[2][3][4]

These application notes provide detailed protocols for three fundamental cell-based assays to characterize the activity of JAK inhibitors like Ruxolitinib: a STAT3 phosphorylation assay, a cell proliferation assay, and a cytokine release assay.

Mechanism of Action of Ruxolitinib

Ruxolitinib competitively inhibits the ATP-binding site of the kinase domains of JAK1 and JAK2.[3][5] This prevents the phosphorylation and activation of STAT proteins, which in turn blocks their translocation to the nucleus and the subsequent transcription of target genes involved in inflammation, cell proliferation, and survival.[2][6]

Data Presentation: Ruxolitinib Inhibition Profile

The inhibitory activity of Ruxolitinib against the four JAK isoforms is summarized in the table below. This data is crucial for understanding its selectivity and potential therapeutic applications.

| Target | IC50 (nM) | Reference |

| JAK1 | 3.3 | [5][7] |

| JAK2 | 2.8 | [5][7] |

| TYK2 | 19 | [5][8] |

| JAK3 | 428 | [5][8] |

Table 1: In vitro kinase assay IC50 values for Ruxolitinib against the four human JAK isoforms.

Signaling Pathway Diagram

Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Experimental Protocols

STAT3 Phosphorylation Assay

This assay measures the ability of a JAK inhibitor to block cytokine-induced phosphorylation of STAT3, a key downstream target of JAK1/2.

Experimental Workflow Diagram:

References

- 1. The Dose Dependent Effects of Ruxolitinib on the Invasion and Tumorigenesis in Gliomas Cells via Inhibition of Interferon Gamma-Depended JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ruxolitinib - Wikipedia [en.wikipedia.org]

- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PathWhiz [pathbank.org]

- 7. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Jak-IN-17 in Autoimmune Disease Models

For Research Use Only.

Introduction

Jak-IN-17 is a potent, small-molecule inhibitor of Janus kinases (JAKs), demonstrating significant efficacy in preclinical models of autoimmune diseases. This document provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the use of this compound in various autoimmune disease models. The information presented is based on the current understanding of JAK inhibitors in autoimmunity and is intended to serve as a comprehensive guide for investigating the therapeutic potential of this compound.